molecular formula C17H13FN4OS B2916416 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 688792-17-8

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2916416
CAS No.: 688792-17-8
M. Wt: 340.38
InChI Key: KRRCXEUNODFCKG-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that features a triazole and thiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiocarbohydrazide under acidic conditions to form the desired triazolo[3,4-b][1,3,4]thiadiazine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-bromophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-methylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the presence of both fluorine and methoxy substituents on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Biological Activity

The compound 6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on various research studies.

Synthesis

The synthesis of triazolothiadiazines typically involves the reaction of thiocarbohydrazide derivatives with substituted phenacyl bromides or chloroacetamides under reflux conditions. For instance, reactions involving 6-(4-fluorophenyl)-3-(4-methoxyphenyl) derivatives have shown promising yields and purity levels in synthesized compounds .

Antimicrobial Properties

Research indicates that derivatives of triazolothiadiazines exhibit significant antimicrobial activity against various pathogens. Specifically, studies have shown that this compound demonstrates effectiveness against several bacterial strains. The compound has been evaluated for its inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays. Notably, it was tested against a panel of cancer cell lines at the National Cancer Institute (NCI), revealing moderate growth inhibition. For example, one study reported an IC50 value of approximately 44.59% growth inhibition against CCRF-CEM leukemia cell lines . This suggests a potential role in cancer therapeutics.

Antioxidant Activity

The antioxidant properties of triazolothiadazine derivatives have also been investigated. The DPPH free radical scavenging method indicated that certain derivatives possess significant antioxidant activity. For example, one derivative exhibited an IC50 value of 16.97 µg/mL . This activity is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of triazolothiadazine compounds have been explored in various studies. These compounds have shown promise in reducing inflammation and pain in animal models, suggesting their potential use in treating inflammatory disorders .

Toxicity Studies

Toxicity assessments indicate that this compound exhibits low toxicity levels. This characteristic makes it a favorable candidate for further pharmacological development .

Case Studies

Several case studies have highlighted the efficacy of triazolothiadazine derivatives:

  • Case Study 1 : A study demonstrated that a derivative with a similar structure to this compound showed high selectivity over normal human embryonic kidney cells (HEK-293), indicating its potential for targeted cancer therapies .
  • Case Study 2 : Another investigation reported that the compound effectively inhibited acetylcholinesterase and butyrylcholinesterase enzymes more effectively than conventional drugs. This suggests potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(10-24-17)11-2-6-13(18)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRCXEUNODFCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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